2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
Scientific Research Applications
Biochemical and Metabolic Insights
Sulfur-containing amino acids like methionine play critical roles in biological systems, including acting as precursors for essential biomolecules and participating in methylation reactions. These amino acids are involved in complex metabolic pathways that include transmethylation, transsulfuration, and the synthesis of other vital compounds such as S-adenosylmethionine (SAM), which is crucial for numerous methylation processes in plants and animals (Sauter et al., 2013).
Potential Therapeutic Applications
Sulfur-containing compounds are known for their antioxidant properties and their ability to scavenge free radicals. They play a protective role against oxidative stress, inflammation, and toxicity from heavy metals, contributing to the maintenance of cellular functions and overall health (Čolović et al., 2018). This suggests that 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid could potentially have similar beneficial effects due to its sulfur content.
Industrial and Environmental Relevance
Sulfur-containing amino acids and their derivatives have significant industrial applications, including their use in bioremediation, photocatalytic ozonation, and catalysis. These applications highlight the versatility and importance of sulfur-containing compounds in various industrial processes, hinting at the potential utility of 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid in similar contexts (Srinivasulu et al., 2018).
properties
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-11(12(14)15)13(19(3,16)17)9-6-5-7-10(8-9)18-2/h5-8,11H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYBEWZIHNVOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=CC=C1)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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